Dual sEH/FAAH Inhibition Potency of Target Compound vs. Lead Analog 6o and Single-Target Inhibitors
The target compound (designated as compound 3 in the primary literature) inhibits both sEH and FAAH with nanomolar potency. Its FAAH IC50 (7 nM) is superior to that of the later-generation dual inhibitor 6o (9.8 nM), while its sEH potency (9.6 nM) is within the same nanomolar range [1]. By contrast, the selective FAAH inhibitor PF-622 and the selective sEH inhibitor TPPU each inhibit only one enzyme, failing to provide the dual-target pharmacological engagement demonstrated by the target compound [2][3].
| Evidence Dimension | Inhibitory potency at human recombinant sEH and FAAH (IC50) |
|---|---|
| Target Compound Data | sEH IC50 = 9.6 nM; FAAH IC50 = 7 nM |
| Comparator Or Baseline | Compound 6o: sEH IC50 = 2.5 nM; FAAH IC50 = 9.8 nM. PF-622 (selective FAAH inhibitor): FAAH IC50 = 991 nM. TPPU (selective sEH inhibitor): sEH IC50 ≈ 0.9 nM (literature value) |
| Quantified Difference | FAAH: target compound 1.4-fold more potent than 6o; 142-fold more potent than PF-622. sEH: target compound 3.8-fold less potent than 6o, but provides dual activity not achievable by single-target inhibitors. |
| Conditions | Human recombinant sEH and FAAH enzymes; fluorometric assay with PHOME substrate for sEH; AMC-arachidonamide substrate for FAAH [1]. |
Why This Matters
The balanced dual inhibition profile (sEH and FAAH IC50 both <10 nM) enables simultaneous modulation of two converging analgesic and anti-inflammatory pathways with a single molecule, a feature absent from single-target comparators and not guaranteed among other benzothiazole-phenyl analogs.
- [1] Wilt S, Kodani S, Valencia L, Hudson PK, Sanchez S, Quintana T, Morisseau C, Hammock BD, Kandasamy R, Pecic S. Further exploration of the structure-activity relationship of dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. Bioorg Med Chem. 2021;51:116507. PMID: 34794001. View Source
- [2] BindingDB Entry BDBM26741: N-phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide (PF-622); FAAH IC50 = 991 nM. View Source
- [3] Liu JY, Tsai HJ, Hwang SH, Jones PD, Morisseau C, Hammock BD. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation. Br J Pharmacol. 2009;156(2):284-296. View Source
